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molecular formula C11H11ClN2O B072483 (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol CAS No. 1136-60-3

(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol

Cat. No. B072483
M. Wt: 222.67 g/mol
InChI Key: MOMLHNYGSVMETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04248881

Procedure details

6.1 g of 5-chloro-4-hydroxymethyl-3-methyl-1-phenylpyrazole are added portionwise to 50 ml of thionylchloride. The mixture is refluxed for 2 hours, the excess thionylchloride distilled off, the oily product treated with water and then extracted with ether. The dried ethereal extract is evaporated in vacuo yielding 6.1 g of oily 5-chloro-4-chloromethyl-3-methyl-1-phenylpyrazole which, without further purification, is used in the next reaction step.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:5]=[C:4]([CH3:13])[C:3]=1[CH2:14]O.S(Cl)([Cl:18])=O>>[Cl:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:5]=[C:4]([CH3:13])[C:3]=1[CH2:14][Cl:18]

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
ClC1=C(C(=NN1C1=CC=CC=C1)C)CO
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
the excess thionylchloride distilled off
ADDITION
Type
ADDITION
Details
the oily product treated with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The dried ethereal extract
CUSTOM
Type
CUSTOM
Details
is evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NN1C1=CC=CC=C1)C)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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